H-Orn(Boc)-OH
Overview
Description
H-Orn(Boc)-OH, also known as Nα-tert-Butoxycarbonyl-L-ornithine, is a derivative of the amino acid ornithine. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group that can be easily removed under acidic conditions, making it a valuable tool in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of H-Orn(Boc)-OH typically involves the protection of the amino group of ornithine with the tert-butoxycarbonyl group. This can be achieved by reacting ornithine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like acetonitrile . The reaction is usually carried out at room temperature and yields the protected amino acid.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction mixture is typically purified using techniques such as crystallization or chromatography to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: H-Orn(Boc)-OH undergoes various chemical reactions, including:
Coupling Reactions: It can participate in peptide coupling reactions with other amino acids or peptides using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed:
Deprotection: The removal of the Boc group yields free ornithine.
Coupling: The formation of peptide bonds results in dipeptides or longer peptide chains.
Scientific Research Applications
H-Orn(Boc)-OH has a wide range of applications in scientific research, including:
Chemistry: It is used in the synthesis of peptides and proteins, serving as a building block for more complex molecules.
Biology: It is employed in the study of enzyme-substrate interactions and protein folding.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials for various industrial applications.
Mechanism of Action
The mechanism of action of H-Orn(Boc)-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of ornithine, preventing unwanted side reactions during chemical transformations. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of peptides and proteins .
Comparison with Similar Compounds
Nα-tert-Butoxycarbonyl-L-lysine (H-Lys(Boc)-OH): Similar to H-Orn(Boc)-OH, this compound has a Boc-protected amino group but differs in the side chain structure.
Nα-tert-Butoxycarbonyl-L-arginine (H-Arg(Boc)-OH): Another Boc-protected amino acid with a different side chain, used in peptide synthesis.
Uniqueness: this compound is unique due to its specific side chain structure, which includes a terminal amino group. This makes it particularly useful in the synthesis of peptides that require ornithine residues. Its ease of deprotection under mild acidic conditions also adds to its versatility in organic synthesis .
Properties
IUPAC Name |
2-amino-5-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(15)12-6-4-5-7(11)8(13)14/h7H,4-6,11H2,1-3H3,(H,12,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLZZMUULAVZVTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13650-49-2 | |
Record name | NSC164054 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164054 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient method of synthesizing H-Orn(Boc)-OH presented in the research?
A1: The research highlights a novel synthesis method for this compound utilizing microwave irradiation. [] This method involves first creating L-ornithine copper complexes and then protecting the δ-amino group with tert-butoxycarbonyl (Boc). The copper is then removed using EDTA-2Na, facilitated by microwave irradiation. This method boasts a yield of 86.2% for this compound, proving more efficient than traditional methods. []
Q2: What are the advantages of using microwave irradiation in the synthesis of this compound and other Nδ-protective ornithine compounds?
A2: The research demonstrates that microwave irradiation offers several advantages:
- Improved Reaction Speed: Microwave irradiation significantly reduces reaction times compared to conventional heating methods. []
- Increased Yield: The optimized microwave-assisted method resulted in higher yields for this compound (86.2%) and other derivatives. []
- Environmentally Friendly: This method can be considered greener due to reduced reaction times and potentially less solvent usage. []
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